2-benzyl-5-(benzyloxy)pyridazin-3(2H)-one
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Overview
Description
2-Benzyl-5-(benzyloxy)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with benzyl and benzyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-(benzyloxy)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of Benzyl Groups: Benzylation can be carried out using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Benzyloxy Substitution: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyloxy halides.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-(benzyloxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Benzyloxy halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the pyridazine ring.
Reduction: Reduced forms of the compound, potentially leading to the removal of the benzyloxy group.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzyl-5-(benzyloxy)pyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-benzyl-5-(benzyloxy)pyridazin-3(2H)-one depends on its specific application:
Pharmacological Effects: It may interact with specific enzymes or receptors in the body, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Materials Science: Its electronic properties may be exploited in the development of semiconductors or other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-5-(6-(pyridin-3-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole
- 2-Benzyl-5-(6-(pyridin-4-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole
Uniqueness
2-Benzyl-5-(benzyloxy)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
CAS No. |
565156-83-4 |
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Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-benzyl-5-phenylmethoxypyridazin-3-one |
InChI |
InChI=1S/C18H16N2O2/c21-18-11-17(22-14-16-9-5-2-6-10-16)12-19-20(18)13-15-7-3-1-4-8-15/h1-12H,13-14H2 |
InChI Key |
BRHWCEYQBQXZDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C(C=N2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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